molecular formula C5F11SO2N(CH3)CH2CH2OC(O)CH=CH2<br>C11H10F11NO4S B15289108 2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate CAS No. 67584-56-9

2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate

Cat. No.: B15289108
CAS No.: 67584-56-9
M. Wt: 461.25 g/mol
InChI Key: FZWFDJBZTLTRGH-UHFFFAOYSA-N
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Description

2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate is a fluorinated acrylate compound with the molecular formula C11H10F11NO4S and a molecular weight of 461.25 g/mol . This compound is known for its unique chemical structure, which includes a sulphonyl group and a fluorinated pentyl chain, making it highly valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate typically involves the reaction of 2-(methylamino)ethyl acrylate with undecafluoropentyl sulphonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate is primarily based on its ability to undergo polymerization and form stable polymers. The fluorinated pentyl chain imparts unique properties such as hydrophobicity and chemical resistance to the resulting polymers. The sulphonyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methyl((tridecafluorohexyl)sulphonyl)amino)ethyl acrylate
  • 2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate
  • 2-(Methyl((heptadecafluorooctyl)sulphonyl)amino)ethyl acrylate

Uniqueness

2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate is unique due to its specific fluorinated pentyl chain, which provides a balance between hydrophobicity and chemical reactivity. This balance makes it particularly suitable for applications requiring both chemical resistance and reactivity, such as in the development of specialty coatings and adhesives .

Properties

CAS No.

67584-56-9

Molecular Formula

C5F11SO2N(CH3)CH2CH2OC(O)CH=CH2
C11H10F11NO4S

Molecular Weight

461.25 g/mol

IUPAC Name

2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C11H10F11NO4S/c1-3-6(24)27-5-4-23(2)28(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20/h3H,1,4-5H2,2H3

InChI Key

FZWFDJBZTLTRGH-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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